5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine
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Overview
Description
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is an organic compound that belongs to the class of pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine typically involves the reaction of 5-bromo-2-methoxypyridine with 5-methoxypyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include alcohols, amines, and other reduced derivatives.
Scientific Research Applications
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A related compound with similar chemical properties but lacking the additional methoxypyridinyl group.
5-Bromo-3-methoxypyridin-2-amine: Another related compound with an amine group instead of the methoxypyridinyl group.
5-Bromo-3-methoxy-2-nitropyridine: A compound with a nitro group instead of the methoxypyridinyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets .
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-[(5-methoxypyridin-2-yl)methoxy]pyridine |
InChI |
InChI=1S/C13H13BrN2O3/c1-17-11-4-3-10(15-7-11)8-19-13-12(18-2)5-9(14)6-16-13/h3-7H,8H2,1-2H3 |
InChI Key |
RASXYROVBGNVJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)COC2=C(C=C(C=N2)Br)OC |
Origin of Product |
United States |
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